Sodium thiosalicylate
Overview
Description
Sodium thiosalicylate is the sodium salt of thiosalicylic acid, a compound known for its analgesic and anti-inflammatory properties. It is commonly used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which is a key pathway in the inflammatory response .
Scientific Research Applications
Sodium thiosalicylate has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .
Mechanism of Action
Target of Action
Sodium thiosalicylate primarily targets prostaglandins , which are lipid compounds that play a crucial role in inflammation and pain . By inhibiting the synthesis of prostaglandins, this compound can alleviate symptoms of various inflammatory conditions .
Mode of Action
This compound exerts its action by inhibiting the synthesis of prostaglandins . Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and associated pain .
Biochemical Pathways
It is known that the drug’s action involves theprostaglandin synthesis pathway . By inhibiting this pathway, this compound can reduce inflammation and pain.
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and associated pain . This makes the drug effective in relieving symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever .
Biochemical Analysis
Biochemical Properties
Sodium thiosalicylate has been used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline, and pyrrolidinium cations . The physicochemical properties of these ionic liquids are influenced by the alkyl chain length and the nature of the cation
Cellular Effects
Research on the cellular effects of this compound is limited. A study on the cytotoxicity of a diimine Re (i) tricarbonyl complex showed that the replacement of the aqua ligand with thiosulfate renders the complex less toxic, most likely by disrupting its cellular entry
Molecular Mechanism
Thiosalicylic acid, the parent compound of this compound, is known to form complexes with a wide range of metal centers due to the combination of hard carboxylate and soft thiolate donors
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium thiosalicylate can be synthesized through the neutralization of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat management. The product is then purified through crystallization or other separation techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiosalicylic acid, especially under acidic conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Zinc and hydrochloric acid are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiosalicylic acid.
Substitution: Various substituted thiosalicylates depending on the nucleophile used.
Comparison with Similar Compounds
Thiosalicylic acid: The parent compound from which sodium thiosalicylate is derived.
Salicylic acid: Another anti-inflammatory compound, but without the thiolate group.
Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug that also inhibits prostaglandin synthesis.
Uniqueness: this compound is unique in its combination of a carboxylate group and a thiolate group, which allows it to form complexes with a wide range of metal ions. This dual functionality makes it particularly useful in coordination chemistry and the synthesis of ionic liquids .
Properties
CAS No. |
134-23-6 |
---|---|
Molecular Formula |
C7H6NaO2S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
sodium;2-sulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |
InChI Key |
MHZWNQKFSRKZLJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S.[Na] |
Related CAS |
147-93-3 (Parent) |
Synonyms |
2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?
A1: this compound plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, this compound forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:
- Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []
- Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []
Q2: What are the concerns regarding the use of thimerosal, a compound related to this compound, in vaccines?
A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and This compound, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:
- Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []
- Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []
- Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []
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